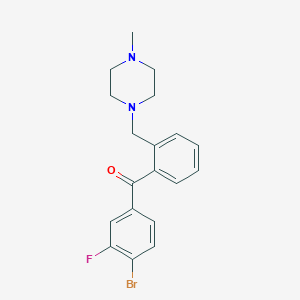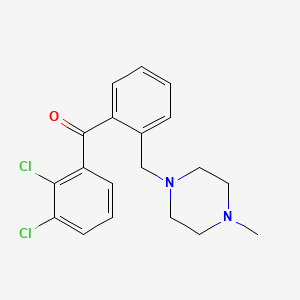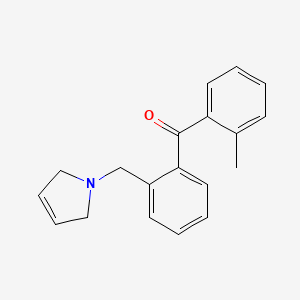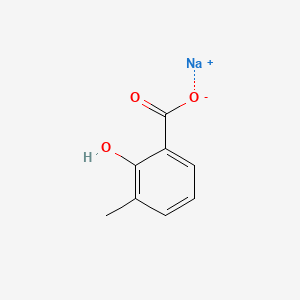
3-甲基水杨酸钠
描述
Sodium 3-methylsalicylate is a chemical compound that has been studied for various applications, including its use as a doping agent to enhance the properties of conductive materials. It has been specifically mentioned in the context of improving the conductivity and stability of PEDOT:PSS electrodes, which are used in flexible optoelectronic devices such as organic light-emitting diodes (OLEDs) .
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of sodium 3-methylsalicylate, they do discuss the synthesis of related compounds. For instance, a synthesis method for a derivative of saccharin sodium salt is outlined, which could potentially be adapted for the synthesis of sodium 3-methylsalicylate . The synthesis of other sodium salts and their derivatives is also reported, which may offer insights into the synthetic pathways that could be employed for sodium 3-methylsalicylate .
Molecular Structure Analysis
The molecular structure of sodium 3-methylsalicylate is not directly analyzed in the provided papers. However, the structure of related compounds, such as sodium salts of various organic acids, has been studied, revealing coordination patterns and crystal structures that could be similar to those of sodium 3-methylsalicylate . These studies provide a basis for understanding how sodium ions may interact with organic moieties in salts like sodium 3-methylsalicylate.
Chemical Reactions Analysis
The papers do not detail chemical reactions specifically involving sodium 3-methylsalicylate. However, they do discuss the interactions of sodium salts with other molecules, such as the formation of complexes with dopamine and amphetamines , and the effects of sodium salicylate on the self-association of methylene blue . These findings suggest that sodium 3-methylsalicylate could similarly interact with other compounds, potentially forming complexes or affecting molecular association.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 3-methylsalicylate are exemplified by its application in PEDOT:PSS electrodes, where it enhances conductivity, reduces acidity, and improves stability . The properties of related sodium salts are also discussed, such as their ability to uncouple oxidative phosphorylation and their thermal stability . These studies provide a comparative context for understanding the potential properties of sodium 3-methylsalicylate, including its behavior at different temperatures and its biological effects.
科学研究应用
电极电导率的增强
3-甲基水杨酸钠已被用于增强PEDOT:PSS电极的电导率 . 这是通过一种简单有效直接掺杂策略实现的 . 添加3-甲基水杨酸钠会导致PEDOT:PSS的相分离并形成纤维状PEDOT畴 .
电极稳定性的改善
使用3-甲基水杨酸钠可以提高PEDOT:PSS电极的稳定性 . 该化合物有助于减轻电极的酸性,从而提高其稳定性 .
在柔性有机发光二极管(OLED)中的应用
3-甲基水杨酸钠改性的PEDOT:PSS电极已用于柔性OLED . 这些OLED的外部量子效率已达到高达25% .
在光电子器件中的潜在用途
3-甲基水杨酸钠改性的PEDOT:PSS电极,具有高电导率和透射率、优异的空气稳定性和良好的机械柔韧性,有潜力成为用于柔性光电子器件应用的有前景的透明导电材料 .
安全和危害
未来方向
Sodium 3-Methylsalicylate has been used in the enhancement of PEDOT:PSS electrodes for highly efficient flexible organic light-emitting diodes . This suggests that Sodium 3-Methylsalicylate could have potential applications in the field of optoelectronic devices .
Relevant Papers
One paper discusses the use of Sodium 3-Methylsalicylate in enhancing the conductivity and stability of PEDOT:PSS electrodes for highly efficient flexible organic light-emitting diodes . This research suggests potential future applications of Sodium 3-Methylsalicylate in the field of optoelectronic devices .
作用机制
Target of Action
Sodium 3-methylsalicylate, a derivative of salicylate, primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins , which are involved in inflammation and pain signaling .
Mode of Action
Sodium 3-methylsalicylate, similar to other salicylates, inhibits COX enzymes, thereby reducing the formation of prostaglandins . This inhibition is thought to mask underlying musculoskeletal pain and discomfort , providing relief .
Biochemical Pathways
Salicylates, including Sodium 3-methylsalicylate, are synthesized from chorismate , derived from the shikimate pathway . They can affect various biochemical pathways, including the AMP-activated protein kinase (AMPK) pathway , which is suggested to be involved in the antidiabetic action of salicylates .
Pharmacokinetics
The pharmacokinetics of salicylates involve absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys . Salicylates are well-absorbed and undergo first-pass metabolism in the liver, where they are converted to salicylic acid . The half-life of salicylates is dose-dependent, with larger doses taking longer to reach steady-state .
Result of Action
The primary result of Sodium 3-methylsalicylate’s action is the relief of acute musculoskeletal pain in the muscles, joints, and tendons . By inhibiting the production of prostaglandins, it reduces inflammation and pain .
Action Environment
The action of Sodium 3-methylsalicylate can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .
生化分析
Biochemical Properties
Sodium 3-methylsalicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition reduces the production of prostaglandins, which are mediators of inflammation . Additionally, sodium 3-methylsalicylate has been shown to activate the fibrinolytic system in human plasma, leading to increased fibrinolysis .
Cellular Effects
Sodium 3-methylsalicylate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving nuclear factor kappa B (NF-κB). By inhibiting NF-κB signaling, sodium 3-methylsalicylate reduces the expression of pro-inflammatory genes . Furthermore, it impacts cellular metabolism by lowering plasma free fatty acid and cholesterol levels, and increasing metabolic oxygen consumption .
Molecular Mechanism
At the molecular level, sodium 3-methylsalicylate exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators . Additionally, it activates the fibrinolytic system by interacting with plasminogen, leading to the conversion of plasminogen to plasmin, which degrades fibrin clots . Sodium 3-methylsalicylate also influences gene expression by modulating transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 3-methylsalicylate have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that sodium 3-methylsalicylate can have sustained anti-inflammatory effects, but its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of sodium 3-methylsalicylate vary with different dosages in animal models. At low doses, it has been shown to reduce inflammation and improve metabolic parameters without significant adverse effects . At high doses, sodium 3-methylsalicylate can cause toxicity, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .
Metabolic Pathways
Sodium 3-methylsalicylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The metabolic pathways of sodium 3-methylsalicylate can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, sodium 3-methylsalicylate is transported and distributed through various mechanisms. It can be transported across cell membranes via passive diffusion and active transport mechanisms . Binding proteins, such as albumin, play a role in its distribution within the bloodstream . The localization and accumulation of sodium 3-methylsalicylate can be influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Sodium 3-methylsalicylate is localized in specific subcellular compartments, which can affect its activity and function. It has been found to accumulate in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . The subcellular localization of sodium 3-methylsalicylate is crucial for its biochemical and cellular effects .
属性
IUPAC Name |
sodium;2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAXNLPYGWAGTH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186431 | |
| Record name | Sodium 3-methylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32768-20-0 | |
| Record name | Sodium 3-methylsalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-methylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-methylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium 3-methylsalicylate impact the conductivity of PEDOT:PSS electrodes?
A1: Sodium 3-methylsalicylate acts as a dopant in PEDOT:PSS electrodes, significantly enhancing conductivity. [] This improvement stems from the interaction between Sodium 3-methylsalicylate and the PSS chains within the PEDOT:PSS film. The presence of Sodium 3-methylsalicylate leads to the formation of weaker acid and PSS-Na complexes. This weakens the interactions between PEDOT and PSS chains, promoting phase separation and the formation of more conductive, fibril-like PEDOT domains. []
Q2: Beyond conductivity, are there other benefits of using Sodium 3-methylsalicylate in PEDOT:PSS electrodes for flexible organic light-emitting diodes (OLEDs)?
A2: Yes, Sodium 3-methylsalicylate offers additional advantages for flexible OLEDs. It helps alleviate the acidity of PEDOT:PSS, reducing substrate corrosion. [] This, in turn, contributes to improved device stability. Moreover, the modification of PEDOT:PSS with Sodium 3-methylsalicylate results in a more favorable work function and the formation of an interfacial dipole, ultimately leading to enhanced OLED performance with higher external quantum efficiency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




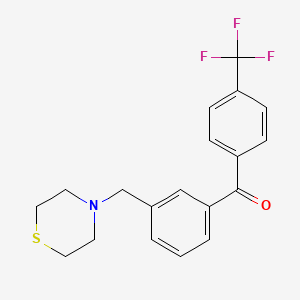
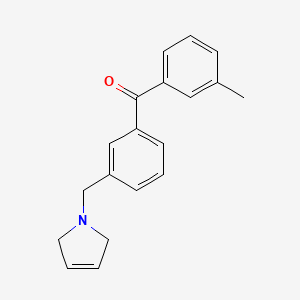

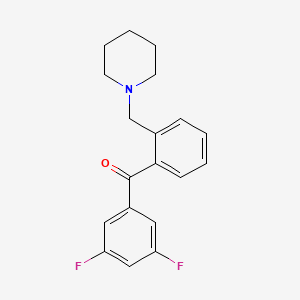

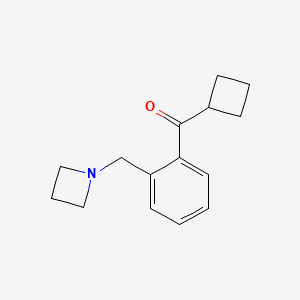
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)
